

Spectroscopic Analysis of (R)-(-)-1,2-Propanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-(-)-1,2-Propanediol*

Cat. No.: B107902

[Get Quote](#)

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for **(R)-(-)-1,2-Propanediol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this chiral compound.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and GC-MS data for **(R)-(-)-1,2-Propanediol**.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Frequency (MHz)
3.88 - 3.84	m	CH(OH)	D ₂ O	500
3.55 - 3.52	m	CH ₂ (OH)	D ₂ O	500
1.14 - 1.12	d	CH ₃	D ₂ O	500

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent	Frequency (MHz)
68.28	CH(OH)	CDCl ₃	15.09
67.75	CH ₂ (OH)	CDCl ₃	15.09
18.78	CH ₃	CDCl ₃	15.09
70.635	CH(OH)	D ₂ O	Not Specified
69.295	CH ₂ (OH)	D ₂ O	Not Specified
20.674	CH ₃	D ₂ O	Not Specified

GC-MS Data

The mass spectrum of **(R)-(-)-1,2-Propanediol** obtained by electron ionization (EI) shows characteristic fragmentation patterns.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
45	100%	[C ₂ H ₅ O] ⁺
43	15%	[C ₂ H ₃ O] ⁺
31	12%	[CH ₃ O] ⁺
29	9%	[CHO] ⁺
27	11%	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring NMR and GC-MS data are crucial for reproducible results.

NMR Spectroscopy Protocol

This protocol is designed for the acquisition of high-resolution ¹H and ¹³C NMR spectra of **(R)-(-)-1,2-Propanediol**.

2.1.1 Sample Preparation

- Dissolve approximately 5-10 mg of **(R)-(-)-1,2-Propanediol** in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Chloroform-d ($CDCl_3$)).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2.1.2 Instrument Parameters

- Spectrometer: A 500 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- 1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Spectral Width: 0-220 ppm.

2.1.3 Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the signals to determine the relative ratios of the different protons.

GC-MS Protocol for Chiral Analysis

This protocol is suitable for the separation and identification of the enantiomers of 1,2-Propanediol.

2.2.1 Derivatization (Optional but Recommended)

To improve the volatility and chromatographic separation of the enantiomers, derivatization is often employed. A common method is the formation of diastereomeric esters or acetals. For instance, reacting the diol with a chiral derivatizing agent like Mosher's acid chloride ((R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride) can yield diastereomers that are separable on a standard achiral GC column.

2.2.2 Instrumentation

- Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based column such as SUPELCO β -DEXTM 120)[1].
- Mass Spectrometer: An electron ionization (EI) mass spectrometer is typically used.

2.2.3 GC-MS Parameters

- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 10 minutes.

- Ramp: 1 °C/min to 100 °C.[[1](#)]
- Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-200.
 - Scan Speed: 2 scans/second.

2.2.4 Data Analysis

- Identify the peaks corresponding to the enantiomers of 1,2-propanediol based on their retention times.
- Confirm the identity of the peaks by comparing their mass spectra with a reference library.
- The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **(R)-(-)-1,2-Propanediol**.

Caption: Workflow for the Spectroscopic Analysis of **(R)-(-)-1,2-Propanediol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- To cite this document: BenchChem. [Spectroscopic Analysis of (R)-(-)-1,2-Propanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107902#spectroscopic-data-for-r-1-2-propanediol-nmr-gc-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com